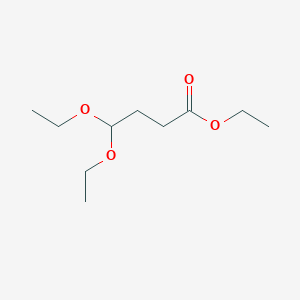

Butanoic acid, 4,4-diethoxy-, ethyl ester

Description

Nomenclature and Structural Context within Diethoxy Ester Chemistry

Butanoic acid, 4,4-diethoxy-, ethyl ester is systematically named according to IUPAC nomenclature as ethyl 4,4-diethoxybutanoate . It is also known by the synonym succinaldehydic acid ethyl ester diethyl acetal (B89532). The structure consists of a four-carbon butanoate backbone, with an ester functional group at one end (C1) and a diethyl acetal at the other (C4).

The key feature of this molecule is the diethyl acetal group, which consists of a central carbon atom bonded to two ethoxy (-OCH₂CH₃) groups. This functional group is the result of the formal reaction between an aldehyde and two equivalents of ethanol (B145695). Consequently, ethyl 4,4-diethoxybutanoate can be understood as the protected form of ethyl 4-oxobutanoate (B1241810), where the terminal aldehyde group is masked as an acetal.

This compound belongs to the broader class of diethoxy esters. Its structure is characterized by the presence of both an ester and a diethyl acetal, a combination that defines its chemical behavior and applications in synthesis. The acetal is stable under neutral to strongly basic conditions, a property that contrasts sharply with the high reactivity of the aldehyde it protects. libretexts.org

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 4,4-diethoxybutanoate |

| Synonyms | Succinaldehydic acid ethyl ester diethyl acetal |

| Molecular Formula | C₁₀H₂₀O₄ |

| Molecular Weight | 204.26 g/mol |

Significance and Role in Contemporary Organic Chemistry

The primary significance of ethyl 4,4-diethoxybutanoate in contemporary organic chemistry is its function as a protected aldehyde . The concept of using "protecting groups" is a cornerstone of multi-step organic synthesis. pressbooks.pub When a molecule contains multiple reactive sites, a protecting group is used to temporarily mask one functional group to prevent it from reacting while a chemical transformation is carried out elsewhere in the molecule. chemistrysteps.comwikipedia.org

The acetal group in ethyl 4,4-diethoxybutanoate serves as an excellent protecting group for the aldehyde functionality. pressbooks.pub It is inert to a wide range of reagents, including strong bases, nucleophiles like Grignard reagents, and hydride reducing agents such as lithium aluminum hydride. libretexts.orgchemistrysteps.comtotal-synthesis.com This stability allows chemists to perform reactions selectively on the ester portion of the molecule. For example, the ester could be reduced to a primary alcohol or reacted with an organometallic reagent to form a ketone, all while the aldehyde at the C4 position remains shielded. libretexts.orgchemistrysteps.com

Once the desired transformation on the ester is complete, the protecting group can be easily removed. The acetal is readily hydrolyzed back to the original aldehyde under mild aqueous acidic conditions. pressbooks.pubjove.com This two-step process of protection and deprotection makes ethyl 4,4-diethoxybutanoate a versatile intermediate for the synthesis of γ-hydroxy aldehydes, γ-keto aldehydes, and other complex bifunctional molecules.

Historical Development and Initial Research Applications

While specific historical accounts detailing the first synthesis of ethyl 4,4-diethoxybutanoate are not prominent in the literature, its development is intrinsically linked to the broader history of carbonyl-protecting groups. The use of acetals to mask the reactivity of aldehydes and ketones has been a fundamental strategy in organic synthesis for many decades. slideshare.net Early organic chemists recognized the need to control chemoselectivity, and the reversible formation of acetals provided an effective solution. wikipedia.org

The initial research applications of compounds like ethyl 4,4-diethoxybutanoate would have been as intermediates in the total synthesis of natural products and other complex target molecules. The synthetic utility of such a building block is clear, providing a four-carbon chain with two distinct and controllably reactive functional groups.

Plausible synthetic routes to this compound are based on well-established chemical reactions. One common approach is the direct acid-catalyzed acetalization of ethyl 4-oxobutanoate with an excess of ethanol, typically with the removal of water to drive the reaction to completion. biosynth.comorganic-chemistry.org An alternative and widely used strategy involves carbon-carbon bond formation using a synthon that already contains the protected aldehyde. For instance, a nucleophile, such as an enolate derived from ethyl acetate (B1210297), could be reacted with an electrophile like 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal). orgsyn.org This latter approach is a powerful method for building molecular complexity while keeping a latent aldehyde functionality intact for later transformations.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₂₀O₄ |

| Ethanol | C₂H₆O |

| Ethyl 4-oxobutanoate | C₆H₁₀O₃ |

| Lithium aluminum hydride | AlH₄Li |

| 2-Bromo-1,1-diethoxyethane | C₆H₁₃BrO₂ |

Structure

2D Structure

Properties

CAS No. |

4220-65-9 |

|---|---|

Molecular Formula |

C10H20O4 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

ethyl 4,4-diethoxybutanoate |

InChI |

InChI=1S/C10H20O4/c1-4-12-9(11)7-8-10(13-5-2)14-6-3/h10H,4-8H2,1-3H3 |

InChI Key |

HFOIHPVMDQVRLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCC(=O)OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Butanoic Acid, 4,4 Diethoxy , Ethyl Ester and Its Analogues

Established Synthetic Pathways

The traditional synthesis of Butanoic acid, 4,4-diethoxy-, ethyl ester and its analogues relies on a foundation of well-understood organic reactions. These include esterification, acetalization, and carbon-carbon bond-forming reactions like alkylation.

Esterification Approaches for Ethyl Ester Formation

The formation of the ethyl ester group is a critical step in the synthesis of the target molecule. A primary and widely employed method for this transformation is the Fischer esterification. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.combyjus.comlibretexts.orgmasterorganicchemistry.com To drive the reversible reaction towards the ester product, an excess of the alcohol is often used, and the water generated during the reaction is typically removed. libretexts.orgmasterorganicchemistry.com Common acid catalysts for this process include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

Another effective reagent for the conversion of carboxylic acids to their corresponding ethyl esters is triethyl orthoformate (HC(OC₂H₅)₃). wikipedia.orgatamanchemicals.com This reagent can convert carboxylic acids to ethyl esters, often without the need for an external catalyst, by converting the water byproduct into ethanol (B145695) and ethyl formate, thus driving the equilibrium forward. wikipedia.orgatamanchemicals.com

The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), offers a milder alternative for ester formation, particularly for sterically hindered substrates. masterorganicchemistry.com

| Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic acid, Ethanol, Acid catalyst (e.g., H₂SO₄, TsOH) | Reversible reaction; requires excess alcohol or water removal. masterorganicchemistry.combyjus.comlibretexts.orgmasterorganicchemistry.com |

| Triethyl Orthoformate | Carboxylic acid, Triethyl orthoformate | Can proceed without an additional catalyst; drives equilibrium by removing water. wikipedia.orgatamanchemicals.com |

| Steglich Esterification | Carboxylic acid, Ethanol, DCC, DMAP (catalyst) | Mild conditions; suitable for sensitive substrates. masterorganicchemistry.com |

Acetalization Reactions Leading to 4,4-Diethoxy Functionality

The 4,4-diethoxy group in the target molecule is a diethyl acetal (B89532). This functional group is typically formed from the corresponding aldehyde, in this case, the aldehyde group at the 4-position of a butanoate derivative. The acetalization reaction involves treating the aldehyde with an alcohol, such as ethanol, in the presence of an acid catalyst. nih.gov

Triethyl orthoformate is a particularly useful reagent for this transformation, serving as both a source of ethoxy groups and a dehydrating agent to drive the reaction to completion. wikipedia.orgatamanchemicals.com The reaction is generally carried out under acidic conditions. nih.gov

| Precursor | Reagents | Function of Reagents |

| Ethyl 4-oxobutanoate (B1241810) | Ethanol, Acid catalyst | Ethanol acts as the nucleophile; the acid catalyst protonates the carbonyl oxygen, activating it for attack. nih.gov |

| Ethyl 4-oxobutanoate | Triethyl orthoformate, Acid catalyst | Triethyl orthoformate provides the ethoxy groups and acts as a water scavenger. wikipedia.orgatamanchemicals.com |

Routes Involving Keto-Ester Formation (e.g., 3-oxo precursors)

The synthesis of this compound can proceed through intermediates containing a ketone functionality, specifically a 3-oxo group. A prominent method for the formation of β-keto esters is the Claisen condensation. utexas.edulibretexts.orgresearchgate.netyale.edu This reaction involves the base-catalyzed condensation of two ester molecules. For instance, the self-condensation of ethyl acetate (B1210297) using a base like sodium ethoxide yields ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate). utexas.edu

The resulting β-keto ester can then be further functionalized. For example, a related compound, ethyl 4,4-difluoro-3-oxobutanoate, is synthesized via a Claisen-type condensation between ethyl acetate and ethyl difluoroacetate (B1230586) using sodium ethoxide as the base. chemicalbook.comchemicalbook.com This highlights the utility of condensation reactions in creating the carbon skeleton with the required keto-ester functionality, which can then be a precursor to the target molecule.

| Reaction | Reactants | Base | Product |

| Claisen Condensation | Ethyl acetate (2 equiv.) | Sodium ethoxide | Ethyl 3-oxobutanoate utexas.edu |

| Mixed Claisen Condensation | Ethyl acetate, Ethyl difluoroacetate | Sodium ethoxide | Ethyl 4,4-difluoro-3-oxobutanoate chemicalbook.comchemicalbook.com |

Alkylation Reactions of Related Precursors (e.g., diethyl cyanomalonate alkylation)

A powerful strategy for constructing the carbon backbone of this compound and its analogues is through the alkylation of an active methylene (B1212753) compound. The malonic ester synthesis is a classic example of this approach. pressbooks.publibretexts.org In this method, diethyl malonate is deprotonated with a base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an appropriate alkyl halide. pressbooks.publibretexts.org

For the synthesis of an analogue, ethyl 2-cyano-4,4-diethoxybutanoate, a similar strategy is employed. Ethyl 2-cyanoacetate is alkylated with 2-bromo-1,1-diethoxyethane in the presence of a base like potassium carbonate. google.comambeed.com This reaction directly introduces the diethoxyethyl side chain.

| Active Methylene Compound | Alkylating Agent | Base | Product Analogue |

| Diethyl malonate | 2-Bromo-1,1-diethoxyethane | Sodium ethoxide | Diethyl (2,2-diethoxyethyl)malonate pressbooks.publibretexts.org |

| Ethyl 2-cyanoacetate | 2-Bromo-1,1-diethoxyethane | Potassium carbonate | Ethyl 2-cyano-4,4-diethoxybutanoate google.comambeed.com |

Novel and Emerging Synthetic Strategies

While established methods are reliable, research continues to explore more efficient and selective synthetic routes.

Chemo- and Regioselective Synthesis

The principles of chemo- and regioselectivity are crucial in modern organic synthesis to minimize the formation of byproducts and simplify purification. While specific novel chemo- and regioselective methods for the direct synthesis of this compound are not extensively reported, related studies highlight the potential for such advancements.

For example, research into the regioselective synthesis of halohydrin esters from epoxides demonstrates the precise control that can be achieved in functional group transformations. rsc.org Similarly, studies on the chemo- and regioselective demethylation of resorcylic acid derivatives using thiolate salts showcase how specific reagents can be tailored to react at a particular site in a multifunctional molecule. thieme-connect.com The application of such selective catalytic systems to the synthesis of complex esters like this compound could offer more streamlined and efficient pathways in the future.

Asymmetric Synthesis and Enantioselective Routes (e.g., Dynamic Kinetic Resolution)

The generation of chiral centers with high enantiopurity is a significant challenge in modern organic synthesis. For analogues of this compound that possess stereogenic centers, asymmetric synthesis is crucial. Dynamic kinetic resolution (DKR) has emerged as a powerful tool for the synthesis of enantiomerically enriched esters from racemic starting materials. nih.govresearchgate.net This technique combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.gov

While specific DKR protocols for this compound are not extensively documented, the principles can be applied to its chiral analogues, particularly those bearing substituents at the α- or β-positions of the butanoate chain. The DKR of β-keto esters, which are structural precursors to many butanoate derivatives, is well-established and can be achieved through both chemo- and biocatalytic methods.

Chemo-Catalyzed Dynamic Kinetic Resolution:

Ruthenium-based catalysts are often employed for the asymmetric transfer hydrogenation of β-keto esters. nih.gov This process can establish multiple contiguous stereocenters with high diastereoselectivity. nih.gov For instance, the DKR of β-aryl α-keto esters has been successfully demonstrated using a specially designed (arene)RuCl(monosulfonamide) transfer hydrogenation catalyst. nih.gov This methodology could potentially be adapted for the synthesis of chiral analogues of this compound.

Biocatalytic Dynamic Kinetic Resolution:

Enzymes, such as ketoreductases (KREDs) and Baeyer-Villiger monooxygenases (BVMOs), offer a green and highly selective alternative for DKR. core.ac.ukfrontiersin.org KREDs can catalyze the DKR of α-alkyl-β-keto esters to produce optically pure α-alkyl-β-hydroxy esters with high diastereo- and enantioselectivity. frontiersin.org Similarly, BVMOs can be used for the DKR of α-alkyl-β-ketoesters, yielding enantiopure α-acylated hydroxy esters. core.ac.uk The spontaneous racemization of the starting ketoester under slightly basic pH conditions allows for an effective DKR process. core.ac.uk

The following table summarizes the application of DKR to analogues of this compound, showcasing the potential of these methods.

| Starting Material Type | Catalyst/Enzyme | Product Type | Selectivity (ee/de) | Reference |

| β-Aryl α-keto esters | (arene)RuCl(monosulfonamide) | Trisubstituted γ-butyrolactones | High diastereocontrol | nih.gov |

| α-Alkyl-β-ketoesters | Baeyer-Villiger Monooxygenases (BVMOs) | Enantiopure α-acylated hydroxy esters | Excellent enantioselectivities | core.ac.uk |

| α-Alkyl-β-keto esters | Ketoreductases (KREDs) | Optical pure α-alkyl-β-hydroxy esters | >99% de, >99% ee | frontiersin.org |

| β-Amino-α-keto esters | Ru(II)-catalyzed Asymmetric Transfer Hydrogenation | Enantioenriched anti-β-amino-α-hydroxy esters | High diastereo- and enantioselectivity | nih.gov |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For a compound like this compound, which contains an acetal functional group, green approaches to acetalization are particularly relevant.

Traditional methods for acetal synthesis often rely on strong protic or Lewis acids, which can be corrosive and generate significant waste. researchgate.net Green alternatives focus on the use of milder catalysts, environmentally benign solvents, and energy-efficient reaction conditions.

Alternative Catalysts and Solvents:

The use of solid acid catalysts, ionic liquids, and photocatalysts represents a greener approach to acetal formation. researchgate.netresearchgate.net For example, cyclopentylmethylether in combination with ammonium (B1175870) salts has been used as a solvent/catalyst system for the acetylation of aldehydes and ketones, resulting in nearly quantitative yields. researchgate.net Photocatalytic methods, using catalysts like thioxanthenone and household lamps as a light source, have also been developed for the efficient synthesis of acetals from a variety of aldehydes. google.comrsc.org

Solvent-Free and Aqueous Systems:

Conducting reactions in the absence of a solvent or in water are key tenets of green chemistry. Microwave-assisted solvent-free synthesis of acetals has been shown to proceed with high yields in significantly reduced reaction times compared to conventional heating. researchgate.net

The following table outlines some green chemistry approaches applicable to the synthesis of the acetal moiety in this compound.

| Green Approach | Catalyst/Conditions | Substrate Scope | Key Advantages | Reference |

| Microwave-assisted synthesis | Protonic acid (HCl), solvent-free or water | Aldehydes, Ketones | High yields (87-88%), rapid reaction times (3-5 min) | researchgate.net |

| Photocatalysis | Thioxanthenone, household lamps | Aromatic and aliphatic aldehydes | Mild, efficient, avoids strong acids and metals | google.comrsc.org |

| Alternative solvent/catalyst system | Cyclopentylmethylether, ammonium salts | Aldehydes, Ketones | Quantitative yields, cleaner process | researchgate.net |

Industrial Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process optimization to ensure safety, efficiency, and cost-effectiveness. For this compound and its analogues, several factors are critical for large-scale manufacturing.

A patent for the synthesis of a related compound, ethyl 2-cyano-4,4-diethoxybutanoate, highlights some industrial practices. google.com The process described involves the reaction of bromoacetaldehyde (B98955) diethylacetal with ethyl cyanoacetate. google.com While this specific patent notes long reaction times and moderate yields for the older methods, it underscores the importance of optimizing reaction conditions for industrial viability. google.com

Process Optimization Parameters:

Key parameters that are typically optimized in the industrial synthesis of esters include:

Catalyst Selection and Loading: The choice of catalyst is crucial. While mineral acids are effective, they pose corrosion and waste disposal challenges. Solid acid catalysts or reusable ionic liquids are often preferred in industrial settings. researchgate.net The optimal catalyst loading is determined to maximize the reaction rate while minimizing cost.

Reactant Stoichiometry: The molar ratio of the alcohol to the carboxylic acid (or its derivative) is a critical parameter. In esterification reactions, an excess of one reactant is often used to drive the equilibrium towards the product.

Temperature and Pressure: Reaction temperature affects the rate of reaction and the position of the equilibrium. Industrial processes are often run at elevated temperatures and pressures to increase throughput. acs.org

Water Removal: In esterification reactions, the removal of water as a byproduct is essential to shift the equilibrium towards the formation of the ester. This is often achieved through azeotropic distillation or the use of dehydrating agents.

Purification: The final product must be purified to meet quality specifications. This typically involves distillation, extraction, or chromatography. The choice of purification method depends on the physical properties of the product and the impurities present.

The optimization of these parameters is often guided by statistical methods such as Design of Experiments (DoE) to efficiently identify the optimal reaction conditions. rsc.org For instance, in the enzymatic synthesis of aroma esters, DoE has been used to significantly improve conversion rates by optimizing parameters like alcohol to acid molar ratio, temperature, and reaction time. rsc.org

The industrial production of butyric acid, a key precursor, is primarily achieved through the oxidation of butyraldehyde (B50154) derived from propylene. nih.gov This highlights the reliance of the chemical industry on petrochemical feedstocks for the synthesis of such building blocks.

Chemical Reactivity and Transformation Studies of Butanoic Acid, 4,4 Diethoxy , Ethyl Ester

Hydrolysis and Transesterification Reactions of the Ester Moiety

The ethyl ester group is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The ester can be cleaved by reaction with water, a process known as hydrolysis, which can be catalyzed by either acid or base. libretexts.orglumenlearning.com

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. libretexts.org The ester is typically heated under reflux with an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and using a large excess of water helps to drive the equilibrium toward the products: butanoic acid, 4,4-diethoxy- and ethanol (B145695). libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis involves heating with a strong base like sodium hydroxide (B78521) or potassium hydroxide. lumenlearning.comchemguide.co.uk This reaction, known as saponification, goes to completion and produces the carboxylate salt of the acid (e.g., sodium 4,4-diethoxybutanoate) and ethanol. libretexts.org The free carboxylic acid can then be obtained by acidifying the reaction mixture after the alcohol has been removed. chemguide.co.uk

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For Butanoic acid, 4,4-diethoxy-, ethyl ester, reacting it with a different alcohol, such as methanol, would substitute the ethoxy group with a methoxy (B1213986) group, yielding Butanoic acid, 4,4-diethoxy-, methyl ester and ethanol. To ensure a high yield of the new ester, the alcohol reactant (e.g., methanol) is typically used in large excess as the solvent. masterorganicchemistry.com Both acid-catalyzed (e.g., using Sc(OTf)₃) and base-catalyzed (e.g., using sodium methoxide) conditions can be employed. masterorganicchemistry.comorganic-chemistry.org

| Reaction Type | Catalyst | Key Conditions | Products | Reversibility |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl | Heat (reflux), excess H₂O chemguide.co.uk | Butanoic acid, 4,4-diethoxy- + Ethanol libretexts.org | Reversible chemguide.co.uk |

| Basic Hydrolysis | NaOH or KOH | Heat (reflux) chemguide.co.uk | Sodium 4,4-diethoxybutanoate + Ethanol libretexts.org | Irreversible chemguide.co.uk |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Excess of new alcohol (as solvent) masterorganicchemistry.com | New ester (e.g., methyl ester) + Ethanol | Reversible |

Reactivity of the Carbonyl Group (e.g., Ketone Formation, Aldehyde Derivatization)

The carbonyl carbon of the ester group is electrophilic, but less so than in aldehydes or ketones. It can still undergo attack by strong nucleophiles.

Reaction with Organometallic Reagents: Strong organometallic reagents, such as Grignard reagents (R-MgBr), will add to the carbonyl group. This reaction typically involves the addition of two equivalents of the Grignard reagent. The first equivalent adds to form a tetrahedral intermediate which then collapses to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. After an acidic workup, the final product is a tertiary alcohol.

Ketone Formation: The formation of a ketone from the ester without further reaction to the tertiary alcohol is possible using less reactive organometallic reagents like Gilman reagents (lithium dialkylcuprates) or by carefully controlled addition of a Grignard reagent at low temperatures.

Aldehyde Derivatization: While the ester itself is not an aldehyde, it can be converted into one via reduction, as discussed in section 3.6.

Transformations of the Acetal (B89532) Functionality

The 4,4-diethoxy acetal group serves as a protected form of an aldehyde. The primary reactivity of this group is its hydrolysis under acidic conditions.

Acid-Catalyzed Hydrolysis of Acetal: Treatment of this compound with aqueous acid (e.g., dilute HCl) will selectively cleave the acetal. This reaction converts the diethoxy group into a carbonyl group, yielding ethyl 4-oxobutanoate (B1241810), which is an aldehyde-ester. The ester functionality is generally stable under the mild acidic conditions required for acetal deprotection. This transformation unmasks the aldehyde, making it available for subsequent reactions like oxidation, reduction, or nucleophilic addition.

Alpha-Carbon Reactivity: Enolate Chemistry, Alkylation, and Condensation Reactions

The carbon atom adjacent to the ester carbonyl group (the α-carbon) possesses acidic protons. Deprotonation at this site generates a nucleophilic enolate, which is a key intermediate for forming new carbon-carbon bonds. bham.ac.uk

Enolate Formation: The acidity of the α-protons in this compound (pKa ≈ 25) is relatively low. Therefore, a very strong, non-nucleophilic base is required to achieve complete conversion to the enolate. libretexts.org Lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a common choice for this purpose. libretexts.org Weaker bases, such as sodium ethoxide, will only generate a very small equilibrium concentration of the enolate. libretexts.org

Alkylation: Once formed, the enolate can act as a nucleophile and react with electrophiles like alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction. This results in the formation of a new carbon-carbon bond at the alpha-position, yielding an α-alkylated derivative.

Condensation Reactions: The enolate can also participate in condensation reactions. For instance, in a Claisen condensation, the enolate of one ester molecule attacks the carbonyl group of another, ultimately forming a β-keto ester after an acidic workup.

The reactivity of the alpha-carbon is dramatically altered by the presence of electron-withdrawing substituents. A prominent example is the related compound Ethyl 2-cyano-4,4-diethoxybutyrate. pharmaffiliates.comoakwoodchemical.com The cyano group significantly increases the acidity of the alpha-proton, allowing for enolate formation with weaker bases like sodium ethoxide. libretexts.orggoogle.com

Derivatization Reactions for Specific Synthetic Applications

The functional handles on this compound and its derivatives make them valuable intermediates in synthesis. A notable application involves the 2-cyano derivative, Ethyl 2-cyano-4,4-diethoxybutyrate, which is a key precursor for synthesizing heterocyclic compounds used in pharmaceuticals. google.com

Synthesis of Pyrimidine (B1678525) Derivatives: Ethyl 2-cyano-4,4-diethoxybutyrate is used in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine scaffolds, which are central to various active pharmaceutical ingredients. google.com In a key step, the cyano-ester undergoes a condensation reaction with formamidine (B1211174) acetate (B1210297) in the presence of a base like sodium ethoxide. google.com The highly acidic alpha-proton of the cyano-ester facilitates this reaction, leading to the formation of a substituted pyrimidine ring. google.com

| Precursor | Reagent | Base | Product Type |

| Ethyl 2-cyano-4,4-diethoxybutyrate google.com | Formamidine acetate google.com | Sodium ethoxide google.com | 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol intermediate |

Redox Chemistry: Reduction and Oxidation Pathways

The reactivity of the molecule towards reduction and oxidation depends on the functional group being targeted.

Reduction: The ester group can be reduced using powerful reducing agents.

Reduction to Alcohol: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent that will reduce the ester functionality to a primary alcohol, yielding 4,4-diethoxybutan-1-ol. The acetal group is generally stable to these hydride reagents.

Reduction to Aldehyde: It is possible to stop the reduction at the aldehyde stage using less reactive hydride reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This would yield 4,4-diethoxybutanal.

Oxidation: The ester functional group is at the carboxylic acid oxidation level and is generally resistant to further oxidation. However, other parts of the molecule can be oxidized.

Oxidation of the Aldehyde: If the acetal group is first hydrolyzed to the aldehyde (as described in 3.3) to form ethyl 4-oxobutanoate, this newly formed aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent). This two-step sequence would result in a dicarboxylic acid derivative, specifically ethyl 4-carboxybutanoate.

Investigation of Substituent Effects on Reactivity and Acidity/Basicity

Substituents can profoundly influence the reactivity of the molecule, particularly at the alpha-carbon. The comparison between the parent compound and its 2-cyano derivative provides a clear illustration of these effects.

Effect on Acidity: The primary effect of an electron-withdrawing group, such as a cyano group (-CN), at the alpha-position is a dramatic increase in the acidity of the α-proton. The cyano group stabilizes the resulting enolate conjugate base through resonance and inductive effects. This increased acidity means that a much weaker base is needed to achieve deprotonation compared to the unsubstituted ester.

| Compound | α-Proton pKa (approx.) | Required Base for Full Deprotonation |

| This compound | ~25 bham.ac.uk | Strong, non-nucleophilic base (e.g., LDA) libretexts.org |

| Ethyl 2-cyano-4,4-diethoxybutyrate | ~11 | Weaker base (e.g., Sodium Ethoxide) libretexts.org |

Effect on Reactivity: This difference in acidity directly impacts the chemical reactivity and synthetic utility.

Enolate Reactions: The ease of forming the enolate from the 2-cyano derivative allows it to be used in condensation reactions under milder conditions (e.g., with sodium ethoxide as the base), as seen in the pyrimidine synthesis. google.com Attempting the same reaction with the unsubstituted ester under these conditions would fail due to the low concentration of the enolate.

Electrophilicity of Carbonyl: The electron-withdrawing cyano group also slightly increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack compared to the unsubstituted parent compound.

Applications in Advanced Organic Synthesis

Precursors in Complex Molecule Construction

Butanoic acid, 4,4-diethoxy-, ethyl ester serves as a key starting material in the synthesis of more complex molecules. Its bifunctional nature allows it to participate in a variety of chemical transformations, making it an ideal scaffold for building intricate carbon skeletons. The acetal (B89532) group provides stability during reactions targeting the ester functionality, and its subsequent hydrolysis unveils an aldehyde for further chemical manipulation. This sequential reactivity is a cornerstone of its application in multi-step syntheses.

A notable derivative, Ethyl 2-cyano-4,4-diethoxybutyrate, is instrumental in the synthesis of pharmaceutically important compounds. This related molecule, which features an additional cyano group, is a crucial intermediate in the preparation of key pharmaceutical ingredients.

Building Blocks for Natural Product Synthesis (e.g., utilizing ester group versatility)

The versatility of the ester group in this compound is a significant asset in the synthesis of natural products. The ester can be readily converted into a wide array of other functional groups, including carboxylic acids, amides, and alcohols. This adaptability allows for the introduction of diverse structural motifs found in natural products. For instance, reduction of the ester to an alcohol can be followed by oxidation to an aldehyde, providing an alternative route to unmasking the carbonyl functionality.

Utility in Heterocyclic Compound Synthesis

A significant application of derivatives of this compound is in the synthesis of heterocyclic compounds. Specifically, Ethyl 2-cyano-4,4-diethoxybutyrate is a well-established precursor for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This class of heterocyclic compounds forms the core structure of several kinase inhibitors used in medicinal chemistry.

The synthesis involves the reaction of Ethyl 2-cyano-4,4-diethoxybutyrate with formamidine (B1211174) acetate (B1210297) to construct the pyrimidine (B1678525) ring. Subsequent intramolecular cyclization, facilitated by the latent aldehyde functionality (unmasked from the diethyl acetal), leads to the formation of the fused pyrrole ring. This efficient strategy highlights the utility of this compound in generating complex heterocyclic systems from relatively simple starting materials. A Chinese patent discloses a synthesis method that utilizes thio urea, a strong acid, and Raney nickel to prepare 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from ethyl 2-cyano-4,4-diethoxybutanoate simsonpharma.com.

Role in Carbonyl Group Functionalization

The diethyl acetal in this compound plays a crucial role as a protecting group for an aldehyde. This protection strategy allows for selective reactions to be carried out at other positions of the molecule without affecting the carbonyl group. Once the desired transformations are complete, the acetal can be hydrolyzed under acidic conditions to regenerate the aldehyde, which can then undergo a variety of carbonyl-specific reactions, such as Wittig reactions, aldol condensations, or reductive aminations. This controlled unmasking of the carbonyl group is a powerful tool in synthetic organic chemistry.

Design and Synthesis of Chiral Intermediates

While this compound is an achiral molecule, it can be used as a starting material for the synthesis of chiral intermediates. Asymmetric reduction of the ketone in related compounds like ethyl 4-chloroacetoacetate using biocatalysts such as Lactobacillus kefir can produce chiral synthons like ethyl (S)-4-chloro-3-hydroxybutanoate with high enantiomeric excess. These chiral building blocks are invaluable in the synthesis of enantiomerically pure pharmaceuticals. For example, ethyl (R)-4-chloro-3-hydroxybutyrate is a versatile chiral precursor for many pharmaceuticals.

Mechanistic Investigations of Reactions Involving Butanoic Acid, 4,4 Diethoxy , Ethyl Ester

Elucidation of Reaction Pathways and Intermediates

The synthesis of Butanoic acid, 4,4-diethoxy-, ethyl ester most plausibly occurs via a Fischer esterification reaction. This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, the precursors would be 4,4-diethoxybutanoic acid and ethanol (B145695).

The reaction pathway for this esterification proceeds through a series of protonation and nucleophilic attack steps, as outlined below:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4,4-diethoxybutanoic acid by an acid catalyst, such as sulfuric acid or tosic acid. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Ethanol: The alcohol (ethanol) then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the ethanol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on one of the remaining hydroxyl groups helps to expel a molecule of water, reforming the carbonyl group.

Deprotonation: Finally, the protonated carbonyl group of the ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.

Plausible Reaction Intermediates: The key intermediate in this pathway is the tetrahedral intermediate formed after the nucleophilic attack of ethanol on the protonated carboxylic acid.

Another significant reaction pathway for this compound involves the hydrolysis of the ester and the acetal (B89532) groups under acidic conditions. The hydrolysis of the ester is the reverse of the Fischer esterification. The acetal group, which protects a carbonyl group, is also susceptible to hydrolysis in the presence of an aqueous acid, which would yield an aldehyde.

Kinetic and Thermodynamic Analyses of Transformations

Fischer Esterification: The esterification is a reversible reaction. The position of the equilibrium can be influenced by the reaction conditions. According to Le Chatelier's principle, removing one of the products (usually water or the ester) as it is formed will drive the equilibrium towards the product side, thus increasing the yield of the ester. Conversely, the presence of excess water will favor the hydrolysis of the ester back to the carboxylic acid and alcohol.

Steric Hindrance: Steric hindrance around the carbonyl group of the carboxylic acid or the hydroxyl group of the alcohol can significantly slow down the reaction rate.

Temperature: Increasing the reaction temperature generally increases the reaction rate, but it can also affect the position of the equilibrium.

Catalyst Concentration: The concentration of the acid catalyst directly influences the rate of the reaction.

| Factor | Effect on Fischer Esterification |

| Temperature | Increases reaction rate |

| Catalyst Concentration | Increases reaction rate |

| Removal of Water | Shifts equilibrium towards products |

| Steric Hindrance | Decreases reaction rate |

Studies on Enzymatic Catalysis and Biotransformations

While specific studies on the enzymatic transformation of this compound are scarce, the principles of enzymatic catalysis can be applied to predict its behavior. Lipases are a class of enzymes that are commonly used for the synthesis and hydrolysis of esters.

Enzymatic Esterification: The synthesis of esters can be achieved using lipases as catalysts. This method offers several advantages over chemical catalysis, including milder reaction conditions, higher specificity, and reduced by-product formation. For instance, immobilized lipases, such as those from Candida antarctica (CALB), are widely used for the synthesis of various ethyl esters. The enzymatic mechanism typically involves the formation of an acyl-enzyme intermediate.

Enzymatic Hydrolysis: Lipases can also catalyze the hydrolysis of this compound back to 4,4-diethoxybutanoic acid and ethanol. This reaction is often performed in an aqueous medium.

Biotransformations of Related Compounds: Research on structurally similar compounds provides insights into potential biotransformations. For example, the enzymatic reduction of related ketoesters to their corresponding hydroxyesters is a well-documented process. Whole cells of microorganisms like Saccharomyces uvarum have been used for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high conversion rates. nih.gov This suggests that if a keto-derivative of this compound were available, it could potentially be a substrate for similar enzymatic reductions.

| Enzyme Type | Potential Reaction with this compound |

| Lipase | Catalyze synthesis (esterification) or hydrolysis |

| Reductase | Reduction of a corresponding keto-ester derivative |

Stereochemical Control and Mechanism of Stereoselective Reactions

There is no information available in the scientific literature regarding stereoselective reactions involving this compound. The molecule itself is achiral. However, if a chiral center were introduced into the molecule, for example by enzymatic hydroxylation or reduction of a prochiral precursor, stereochemical control would become a critical aspect.

In the context of related compounds, enzymatic reactions are renowned for their high stereoselectivity. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to either the (R) or (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate can be achieved with high enantiomeric excess using specific ketoreductases. The stereochemical outcome is determined by the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one stereoisomer over the other.

Should this compound be involved in a reaction creating a stereocenter, the mechanism of stereochemical control would depend on the nature of the catalyst or reagent used. Chiral catalysts, including enzymes or synthetic chiral ligands, would be necessary to achieve stereoselectivity.

Advanced Analytical Characterization Techniques in Research

Chromatographic-Mass Spectrometric (GC-MS) Methodologies for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Butanoic acid, 4,4-diethoxy-, ethyl ester. nih.govmdpi.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. walshmedicalmedia.com

In a typical GC-MS analysis, the retention time (the time it takes for the compound to travel through the column) is a key parameter for identification. For this compound, the retention time would be specific to the GC column and conditions used. Following separation, the compound enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This process generates a molecular ion (the intact molecule with one electron removed) and a series of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value |

| Retention Index (non-polar column) | 1450 - 1550 |

| Molecular Ion (M+) [m/z] | 204 |

| Key Fragment Ions [m/z] | 159, 131, 103, 75, 47 |

Note: This data is hypothetical and serves as an illustrative example of what would be expected from a GC-MS analysis.

For the analysis of volatile compounds from complex matrices, such as food and environmental samples, Headspace Solid-Phase Microextraction (HS-SPME) is a valuable sample preparation technique coupled with GC-MS. nih.govmdpi.com This solvent-free method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. mdpi.com Volatile analytes, including this compound, partition onto the fiber, which is then directly inserted into the GC injector for thermal desorption and analysis. nih.govresearchgate.net The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. nih.gov

The optimization of HS-SPME parameters such as extraction time, and temperature is crucial for achieving high sensitivity and reproducibility. nih.gov This technique is particularly advantageous for its simplicity, speed, and ability to concentrate volatile analytes, making it ideal for trace-level detection. mdpi.com

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging technique that adds another dimension of separation to traditional GC analysis. nih.gov After separation by the GC column, ions are guided into a drift tube where they are separated based on their size, shape, and charge as they travel through a buffer gas under the influence of a weak electric field. researchgate.net This results in a characteristic drift time for each ion. The combination of retention time from GC and drift time from IMS provides a highly specific fingerprint for compound identification, even for isomeric compounds that may have similar retention times. nih.gov The collision cross-section (CCS), a measure of the ion's size and shape, can be derived from the drift time and is a valuable parameter for structural confirmation. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers exceptional separation power for the analysis of highly complex mixtures. nih.gov In this technique, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. nih.gov This results in a two-dimensional chromatogram with significantly enhanced peak capacity and resolution. The use of a TOF-MS is advantageous due to its high acquisition speed, which is necessary to capture the narrow peaks produced by the second dimension separation, and its ability to provide full-mass-range spectra for all components. nih.gov This powerful combination allows for the detailed characterization of co-eluting compounds that would be unresolved in a one-dimensional GC separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its electronic environment. The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Carbon (¹³C) NMR spectroscopy provides information about the different carbon atoms in a molecule. researchgate.net The chemical shift of each carbon signal indicates its chemical environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR (δ, ppm, multiplicity, J) | ¹³C NMR (δ, ppm) |

| Ethyl Ester | ||

| -CH₂-O- | 4.12 (q, J = 7.1 Hz) | 60.5 |

| -CH₃ | 1.25 (t, J = 7.1 Hz) | 14.2 |

| Butanoate Chain | ||

| -CH(OEt)₂ | 4.50 (t, J = 5.5 Hz) | 102.5 |

| -CH₂-CH(OEt)₂ | 1.95 (m) | 30.0 |

| -CH₂-CO- | 2.40 (t, J = 7.5 Hz) | 35.0 |

| Diethoxy Group | ||

| -O-CH₂-CH₃ | 3.60 (m) & 3.48 (m) | 61.5 |

| -O-CH₂-CH₃ | 1.20 (t, J = 7.0 Hz) | 15.3 |

| Carbonyl | ||

| -C=O | - | 173.0 |

Note: This data is predicted and serves as an illustrative example. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to establish the connectivity of proton spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. epfl.ch It is a powerful tool for assigning carbon signals based on the assignment of their attached protons. emerypharma.com

By combining the information from these 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be determined.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in "this compound" by probing its molecular vibrations.

Infrared (IR) Spectroscopy The IR spectrum is dominated by absorptions from polar bonds. For the title compound, the most prominent features would include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1750-1735 cm⁻¹. libretexts.orgspectroscopyonline.com This is one of the most diagnostic peaks in the spectrum.

C-O Stretches: The molecule contains two types of C-O single bonds: the ester C-O and the acetal (B89532) C-O-C linkages. These will produce strong, complex bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.org Specifically, the C-O-C stretching vibrations of the acetal group are known to give rise to a series of characteristic bands. researchgate.netrsc.org

C-H Stretches: Absorptions due to the stretching of C-H bonds in the ethyl and butyl chains will appear just below 3000 cm⁻¹. vscht.cz

Raman Spectroscopy Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For "this compound," the Raman spectrum would provide complementary information:

C-C Stretches: The carbon backbone of the molecule will show characteristic stretching vibrations.

Symmetric Vibrations: Symmetric stretching and bending modes of the CH₂, CH₃, and C-O-C groups, which might be weak in the IR spectrum, can be prominent in the Raman spectrum. researchgate.net

C=O Stretch: The carbonyl stretch is also Raman active, though its intensity can vary. researchgate.net

Studies on similar esters and acetals confirm the expected positions of these bands. libretexts.orgchemicalbook.com The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of both the ester and the diethyl acetal functionalities.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity (IR/Raman) |

|---|---|---|---|---|

| C-H (sp³) | Stretch | 2980-2850 | 2980-2850 | Strong/Strong |

| C=O (Ester) | Stretch | 1740 | 1740 | Very Strong/Medium |

| C-O (Ester) | Stretch | 1250-1150 | Weak | Strong/Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of "this compound" as it provides the exact mass of the molecule and its fragments with high precision. This allows for the unambiguous determination of its elemental formula.

Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental compositions. For the title compound (C₁₀H₂₀O₄), the theoretical monoisotopic mass can be calculated with high accuracy. An experimental HRMS measurement confirming this mass would provide strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum gives further structural information. Under electron ionization (EI), acetals are known to be relatively unstable. psu.edu The molecular ion peak [M]⁺ may be weak or absent. Common fragmentation pathways for "this compound" would likely include:

Loss of an ethoxy radical (•OCH₂CH₃): This would lead to a prominent fragment ion [M - 45]⁺, stabilized by the adjacent oxygen atom.

Loss of ethanol (B145695) (CH₃CH₂OH): A rearrangement reaction could lead to the loss of an ethanol molecule, resulting in an [M - 46]⁺ ion.

Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atoms is a common pathway for both esters and acetals. psu.edumiamioh.edu

Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are often used to observe the molecular ion or a protonated/adducted molecule (e.g., [M+H]⁺, [M+Na]⁺) with greater intensity. psu.edunih.gov Tandem mass spectrometry (MS/MS) experiments on these parent ions can then be used to induce fragmentation and elucidate the structure. researchgate.net

Table 3: Predicted HRMS Data for this compound (C₁₀H₂₀O₄)

| Ion | Theoretical m/z (Monoisotopic) | Significance |

|---|---|---|

| [M+H]⁺ | 205.1434 | Protonated molecule, confirms molecular weight. |

| [M+Na]⁺ | 227.1254 | Sodium adduct, common in ESI. |

X-ray Photoelectron Spectroscopy (XPS) (Applied to nanoparticles but could be adapted for surface analysis if applicable)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface (typically the top 1-10 nm). researchgate.netsdu.dk While often used for solid materials like nanoparticles, XPS can be adapted to analyze organic molecules, such as "this compound," when immobilized on a surface. fzu.czresearchgate.net This would be particularly relevant if the compound is used to functionalize a material to modify its surface properties.

By irradiating the surface with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. byopera.com For the title compound, XPS would be expected to detect carbon and oxygen.

The high-resolution C 1s and O 1s spectra would be of particular interest:

C 1s Spectrum: The carbon atoms in the molecule exist in several distinct chemical environments. Deconvolution of the C 1s peak would reveal separate components corresponding to:

C-C/C-H bonds (aliphatic carbons) at the lowest binding energy (around 285.0 eV).

C-O bonds (from the ester and acetal groups) at a higher binding energy (around 286.5 eV). ipfdd.de

O-C=O bond (the ester carbonyl carbon) at the highest binding energy (around 289.0 eV). ipfdd.de

O 1s Spectrum: The oxygen atoms are in two different environments: the carbonyl oxygen (C=O) and the single-bonded oxygens (C-O). This would result in two overlapping peaks in the O 1s spectrum, typically around 532-534 eV. acs.org

The relative areas of these deconvoluted peaks can provide quantitative information about the stoichiometry of the different functional groups on the surface, confirming the structure of the adsorbed molecule and the integrity of the surface functionalization. eag.comacs.org

Table 4: Predicted XPS Binding Energies for this compound on a Surface

| Core Level | Chemical State | Predicted Binding Energy (eV) | Significance |

|---|---|---|---|

| C 1s | C-C, C-H | ~285.0 | Aliphatic carbons in the backbone and ethyl groups. |

| C 1s | C-O | ~286.5 | Carbons single-bonded to oxygen in the ester and acetal groups. ipfdd.de |

| C 1s | O-C=O | ~289.0 | Carbonyl carbon of the ester group. ipfdd.de |

| O 1s | C=O | ~532.0 | Carbonyl oxygen of the ester group. acs.org |

Theoretical and Computational Studies of Butanoic Acid, 4,4 Diethoxy , Ethyl Ester

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the molecular properties of a compound like ethyl 4,4-diethoxybutanoate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in this regard.

DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost. biointerfaceresearch.com For a molecule like ethyl 4,4-diethoxybutanoate, DFT calculations can be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations provide insights into the electronic properties of the molecule. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated from the calculated electron density. nih.gov These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For ethyl 4,4-diethoxybutanoate, the MEP would likely show negative potential around the oxygen atoms of the ester and ether groups, and positive potential around the hydrogen atoms.

While specific DFT or HF studies on ethyl 4,4-diethoxybutanoate are not widely published, the principles from studies on other butanoic acid derivatives can be applied. biointerfaceresearch.com For instance, a DFT study on new butanoic acid derivatives using the B3LYP/6-31+G(d) level of theory provided detailed information on their optimized structures, electronic properties, and reactivity. biointerfaceresearch.com

Illustrative Data from a Hypothetical DFT Calculation on Ethyl 4,4-diethoxybutanoate:

| Property | Hypothetical Value | Significance |

| HOMO Energy | -0.25 Hartree | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 0.05 Hartree | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 0.30 Hartree | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from quantum chemical calculations and are not based on actual experimental or calculated data for ethyl 4,4-diethoxybutanoate.

Molecular Modeling and Conformational Analysis

The flexibility of the alkyl chains in ethyl 4,4-diethoxybutanoate means that it can exist in numerous conformations. Molecular modeling and conformational analysis are essential to identify the most stable conformers and to understand the energy landscape of the molecule.

For ethyl 4,4-diethoxybutanoate, the key rotatable bonds would be around the C-C and C-O single bonds of the butanoate chain and the ethoxy groups. The interactions between the different parts of the molecule, such as steric hindrance and electrostatic interactions, will govern the preference for certain conformations. For example, gauche interactions in the alkyl chain might be destabilizing, leading to a preference for anti-periplanar arrangements.

Computational methods, ranging from molecular mechanics force fields (like MMFF or AMBER) to more accurate quantum mechanical methods, can be used for conformational analysis. While force fields are faster, quantum mechanical methods provide more accurate energies, especially for molecules with complex electronic effects.

A detailed conformational analysis of related molecules, such as 1,3-difluorinated alkanes, has shown that even subtle changes in substitution can have a profound impact on the conformational profile. soton.ac.uk For ethyl 4,4-diethoxybutanoate, the presence of the two ethoxy groups at the C4 position would significantly influence the conformational preferences of the butyrate (B1204436) chain.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of ethyl 4,4-diethoxybutanoate. The most common synthesis of esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org

For ethyl 4,4-diethoxybutanoate, this would involve the reaction of 4,4-diethoxybutanoic acid with ethanol (B145695). Computational studies can model this reaction pathway to understand the energetics and structures of the intermediates and transition states.

The mechanism of Fischer esterification is well-established and involves several steps, including protonation of the carbonyl oxygen of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. libretexts.org Quantum chemical calculations can be used to calculate the activation energy for each step, thereby identifying the rate-determining step of the reaction.

For example, a computational study on the hydrolysis of p-nitrophenyl butyrate, the reverse of esterification, used computational methods to determine the free energy barriers for the acylation and deacylation steps. diva-portal.org Similar studies could be applied to the formation of ethyl 4,4-diethoxybutanoate to gain a detailed understanding of its synthesis.

Furthermore, computational studies can explore alternative reaction pathways or the effect of different catalysts on the reaction rate and selectivity. For instance, the Eley-Rideal and Langmuir-Hinshelwood models have been used to describe the kinetics of esterification reactions over solid acid catalysts. researchgate.net

Structure-Reactivity Relationship Prediction

Predicting the reactivity of a molecule is a key goal of computational chemistry. Structure-reactivity relationships aim to correlate the structural and electronic features of a molecule with its chemical behavior. For ethyl 4,4-diethoxybutanoate, this could involve predicting its susceptibility to hydrolysis, its behavior as a solvent, or its potential as a reactant in further chemical transformations.

The electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO energies and the MEP, are also direct indicators of reactivity. nih.gov For instance, the HOMO energy can be correlated with the ionization potential and the susceptibility to electrophilic attack, while the LUMO energy relates to the electron affinity and susceptibility to nucleophilic attack.

Studies on the reactivity of related esters, such as ethyl butanoate, have used kinetic modeling to understand their combustion chemistry, which is a complex form of reactivity. researchgate.net These models rely on a detailed understanding of the elementary reactions involved, which can be informed by computational studies.

Molecular Docking and Interaction Studies (e.g., with protein targets for butanoic acid derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding of a small molecule ligand to a protein target. While ethyl 4,4-diethoxybutanoate is not primarily a pharmaceutical compound, molecular docking can be used to explore its potential interactions with biological macromolecules.

Butanoic acid and its derivatives are known to interact with various proteins, such as histone deacetylases (HDACs). biointerfaceresearch.com Molecular docking could be used to investigate whether ethyl 4,4-diethoxybutanoate could fit into the active site of such proteins. The docking process involves generating a large number of possible conformations of the ligand within the protein's binding site and then scoring these poses based on their predicted binding affinity.

The scoring functions used in docking programs typically account for factors such as electrostatic interactions, hydrogen bonding, van der Waals interactions, and the desolvation penalty. The results of a docking study can provide a plausible binding mode and an estimate of the binding energy.

For example, docking studies on other butanoate derivatives have been used to understand their interactions with enzymes and to rationalize their biological activity. nih.govnih.gov A hypothetical docking study of ethyl 4,4-diethoxybutanoate with a hydrolase enzyme might reveal key interactions between the ester group of the ligand and the amino acid residues in the enzyme's active site.

Illustrative Data from a Hypothetical Docking Study:

| Interaction Type | Interacting Residues in Protein | Ligand Atoms Involved |

| Hydrogen Bond | SER120, HIS250 | Carbonyl oxygen of the ester |

| Hydrophobic | LEU150, ILE200, VAL210 | Ethyl and butanoate chains |

| van der Waals | Multiple residues | Entire ligand |

Note: This table is for illustrative purposes to demonstrate the type of information obtained from a molecular docking study and is not based on actual experimental or computational data.

Research on Derivatives and Structural Analogues of Butanoic Acid, 4,4 Diethoxy , Ethyl Ester

Synthesis and Reactivity of Closely Related Diethoxybutyrates

The synthesis and reactivity of diethoxybutyrates are of interest to organic chemists due to the presence of multiple functional groups that can be selectively manipulated. Key examples include Ethyl 2-Cyano-4,4-diethoxybutyrate and Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxobutyrate.

Ethyl 2-Cyano-4,4-diethoxybutyrate

This compound is a valuable precursor in organic synthesis. biointerfaceresearch.com A common method for its preparation involves the reaction of bromoacetaldehyde (B98955) diethylacetal with ethyl cyanoacetate. One documented synthesis describes refluxing 2-bromo-1,1-diethoxyethane with an excess of ethyl 2-cyanoacetate in the presence of potassium carbonate and a catalytic amount of sodium iodide, yielding Ethyl 2-Cyano-4,4-diethoxybutyrate.

The reactivity of Ethyl 2-Cyano-4,4-diethoxybutyrate is characterized by its cyano and ester groups, making it a versatile intermediate. biointerfaceresearch.com For instance, it is a key starting material in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an important intermediate for certain pharmaceutical compounds. In this multi-step synthesis, Ethyl 2-cyano-4,4-diethoxybutyrate is first reacted with formamidine (B1211174) to form a pyrimidine (B1678525) ring, which is then further elaborated to the final pyrrolopyrimidine structure. The cyano group can also undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic utility. biointerfaceresearch.com

Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxobutyrate

Specific literature on the synthesis and reactivity of Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxobutyrate is not abundant in readily available sources. However, insights into its probable synthesis and reactivity can be drawn from structurally similar compounds, such as its trifluorinated analogue, Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate. researchgate.netsigmaaldrich.comchemimpex.com The synthesis of such compounds generally involves the reaction of a β-ketoester (in this case, ethyl 4,4-diethoxy-3-oxobutanoate) with an orthoformate, such as triethyl orthoformate, in the presence of a catalyst like acetic anhydride.

The reactivity of this class of compounds is dictated by the presence of the enol ether and the β-dicarbonyl moiety. These functionalities make the molecule susceptible to reactions with nucleophiles. For example, the trifluoro-analogue reacts with arylidenemalononitriles to form dihydropyran and piperidine (B6355638) derivatives. researchgate.net It is also used as a starting material for the synthesis of pyrazole (B372694) derivatives. sigmaaldrich.com By analogy, Ethyl 4,4-diethoxy-2-(ethoxymethylene)-3-oxobutyrate would be expected to participate in similar cycloaddition and condensation reactions, making it a potentially useful building block for various heterocyclic structures.

Exploration of Modified Ester and Acetal (B89532) Functionalities

The ester and acetal groups in butanoic acid derivatives offer opportunities for structural modification to alter the physical, chemical, and biological properties of the molecule.

The ethyl ester of butanoic acid derivatives can be modified through several standard organic reactions. Transesterification , the process of exchanging the alkoxy group of an ester with that of an alcohol, is a common method. youtube.com This reaction can be catalyzed by either acid or base and allows for the introduction of different alkyl or aryl groups, which can influence properties like solubility and reactivity. Hydrolysis of the ester to the corresponding carboxylic acid is another fundamental transformation. youtube.com This can be achieved under acidic or basic conditions and provides a handle for further reactions, such as amide bond formation.

The acetal functionality, which serves as a protecting group for an aldehyde, can also be modified. The synthesis of related compounds like ethyl 3,3-diethoxypropanoate from the acylation of an enol ether followed by a haloform reaction demonstrates a method for creating such functionalities. orgsyn.org The stability of the acetal group is pH-dependent; it is stable under basic and neutral conditions but can be hydrolyzed back to the aldehyde under acidic conditions. This lability allows for the selective deprotection and subsequent reaction of the aldehyde group, providing a route to a variety of other derivatives.

Butanoic Acid Derivatives as a Broader Class in Organic Chemistry Research

Butanoic acid and its derivatives represent a significant class of compounds in organic chemistry with diverse applications. biointerfaceresearch.com Butyric acid itself is a short-chain fatty acid with known biological activities. biointerfaceresearch.com However, its short half-life in biological systems can limit its therapeutic potential. biointerfaceresearch.com This has spurred research into the development of derivatives with improved pharmacokinetic properties.

One area of research focuses on creating prodrugs of butyric acid. For example, pivalyloxymethyl butyrate (B1204436) (AN-9) is a novel derivative designed to release butyric acid intracellularly. nih.gov This approach has been investigated for potential anti-neoplastic applications. nih.gov Similarly, other butyric esters have been synthesized to extend the in vivo half-life of butyric acid and have been studied for their effects on cell proliferation and differentiation in cancer research. nih.gov

Another avenue of research involves using butanoic acid derivatives as starting materials for novel compounds with industrial applications. For instance, 2-hydroxy-4-(methylthio)butanoic acid has been used to synthesize new anionic surfactants by attaching long-chain fatty acids to its hydroxyl group. researchgate.net These new surfactants exhibit interesting properties such as high tolerance to water hardness. researchgate.net The versatility of the butanoic acid scaffold allows for the introduction of various functional groups, leading to a wide array of molecules with tailored properties for different applications.

Design and Synthesis of Novel Analogues with Targeted Reactivity

The design and synthesis of novel analogues of butanoic acid derivatives are often guided by the desire to create molecules with specific, targeted reactivity or biological activity. This process frequently involves computational methods and a deep understanding of structure-activity relationships.

A key strategy in designing novel analogues is the use of computational chemistry, such as Density Functional Theory (DFT), to predict the molecular properties and reactivity of new designs before their synthesis. biointerfaceresearch.com This approach allows for the rational design of molecules with desired electronic and structural features. biointerfaceresearch.com For example, DFT calculations can be used to study the stability and reactivity of different butanoic acid derivatives, helping to select the most promising candidates for synthesis and further investigation as potential antiviral agents. biointerfaceresearch.com

Another important aspect of the design process is the strategic introduction of different functional groups to influence the molecule's properties. For instance, in the development of potential anti-neoplastic agents, ester derivatives of butyric acid have been synthesized to act as prodrugs, improving the delivery and efficacy of the active compound. nih.gov The choice of the esterifying group is crucial and can significantly impact the compound's activity. nih.gov

The synthesis of these novel analogues often requires multi-step reaction sequences. The development of efficient synthetic routes is a critical part of the research process. This may involve exploring new reaction conditions or developing entirely new synthetic methodologies to access the target molecules. The ultimate goal is to create novel butanoic acid analogues with enhanced reactivity for specific synthetic applications or with improved biological profiles for potential therapeutic use.

Broader Research Context and Future Directions

Integration with Flow Chemistry and Automated Synthesis

The synthesis of butanoic acid esters can be adapted to continuous flow chemistry and automated synthesis platforms. These technologies offer advantages in terms of reaction control, safety, and scalability. For a compound like Butanoic acid, 4,4-diethoxy-, ethyl ester, a potential flow synthesis could involve the continuous esterification of the corresponding carboxylic acid. Automated systems could then perform subsequent modifications or purifications, streamlining the production process. The acetal (B89532) functional group is generally stable under many reaction conditions, making it compatible with a variety of flow setups.

Potential in Advanced Materials Science Applications

Esters of butanoic acid are utilized as plasticizers and solvents. While direct applications of this compound in materials science are not documented, its structure suggests potential as a building block for novel polymers. The diethoxy group could be hydrolyzed to reveal a reactive aldehyde, which could then participate in polymerization reactions to form, for example, acetal resins or be used in the synthesis of specialized monomers for advanced materials.

Innovations in Catalysis for Butanoic Acid Ester Transformations

The transformation of butanoic acid and its esters is a significant area of research, particularly in the production of biofuels and fine chemicals. nih.gov Catalytic advancements are crucial for these processes. For this compound, innovations in catalysis would be relevant for several transformations:

Selective Deprotection: Developing catalysts for the mild and selective cleavage of the diethyl acetal to unmask the aldehyde functionality without affecting the ethyl ester.

Hydrogenation/Reduction: Catalytic reduction of the ester group to an alcohol, while preserving the acetal, would yield a versatile bifunctional molecule.

Transesterification: Catalysts that can efficiently perform transesterification in the presence of the acetal group would be valuable for modifying the ester portion of the molecule.

Research into both chemocatalytic and biocatalytic methods, such as the use of lipases, could pave the way for more sustainable and efficient transformations of such esters. nih.govresearchgate.net

Development of Enhanced Analytical Protocols

Standard analytical techniques are employed for the characterization and quantification of butanoic acid esters. For this compound, a comprehensive analytical protocol would likely include:

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be the primary methods for separation and quantification. The choice of column and detector would depend on the matrix and the required sensitivity.

Spectroscopic Methods:

Mass Spectrometry (MS): Coupled with GC or HPLC, MS would be used for identification based on the mass-to-charge ratio of the molecule and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for structural elucidation, confirming the presence and connectivity of the ethyl ester and diethoxy acetal groups.

Infrared (IR) Spectroscopy: IR would show characteristic absorption bands for the ester carbonyl group and C-O bonds of the ester and acetal.

Enhanced protocols might involve the development of methods for trace analysis in complex matrices or for online monitoring of its synthesis or transformation.

Interdisciplinary Research Opportunities in Chemical Biology and Environmental Chemistry

The potential for interdisciplinary research involving this compound lies in its role as a precursor to more complex molecules.

Chemical Biology: The protected aldehyde functionality makes it a potential tool in chemical biology. After deprotection, the resulting aldehyde could be used for bioconjugation, labeling of biomolecules, or as a building block in the synthesis of biologically active probes. The ester group could also be designed for enzymatic cleavage by specific esterases, allowing for targeted release of the aldehyde.